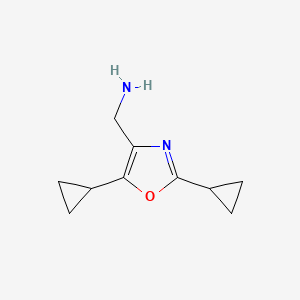

(2,5-Dicyclopropyl-1,3-oxazol-4-yl)methanamine

Descripción

BenchChem offers high-quality (2,5-Dicyclopropyl-1,3-oxazol-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dicyclopropyl-1,3-oxazol-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2,5-dicyclopropyl-1,3-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-5-8-9(6-1-2-6)13-10(12-8)7-3-4-7/h6-7H,1-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZMPGKTUYJEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=C(O2)C3CC3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bioisosteric Potential of Dicyclopropyl Oxazole in Heterocyclic Drug Design

Executive Summary

In the optimization of lead compounds, medicinal chemists frequently encounter the "lipophilicity-metabolism" trade-off. Traditional lipophilic spacers—such as phenyl rings, tert-butyl groups, or isopropyl chains—often suffer from metabolic liabilities (e.g., benzylic hydroxylation) or poor physicochemical properties (e.g., low aqueous solubility).

This technical guide explores the Dicyclopropyl Oxazole (DCO) motif as a high-value bioisostere. By leveraging the unique electronic and steric properties of the cyclopropyl group (pseudo-

The Physicochemical Rationale: Why Dicyclopropyl Oxazole?

The DCO motif typically refers to a 1,3-oxazole core substituted at the 2- and 4- (or 5-) positions with cyclopropyl rings. This architecture addresses three common failures in drug candidates:

-

Metabolic Soft Spots: Alkyl groups like isopropyl or tert-butyl are prone to CYP450-mediated oxidation. The cyclopropyl C-H bonds possess significant

-character (approx. 32% vs. 25% for -

Solubility vs. Lipophilicity: The oxazole ring lowers LogP relative to a phenyl ring due to its polarity (dipole moment ~1.5 D). The cyclopropyl groups provide necessary hydrophobic bulk to fill binding pockets without the "grease" penalty of flexible alkyl chains.

-

Conformational Entropy: Unlike freely rotating isopropyl groups, cyclopropyl rings are rigid. This reduces the entropic penalty upon binding to a protein target.

Comparative Physicochemical Profile

The following table contrasts the DCO motif against standard motifs it replaces in a hypothetical kinase inhibitor scaffold.

| Property | Diphenyl Oxazole | Di-isopropyl Oxazole | Dicyclopropyl Oxazole (DCO) | Impact |

| cLogP | 4.2 | 3.1 | 2.4 | Improved solubility/permeability balance. |

| TPSA (Ų) | 26.0 | 26.0 | 26.0 | Maintained polar surface area. |

| Metabolic Stability ( | Low (Benzylic oxid.) | Low (Alkyl oxid.) | High | Blocked metabolic hotspots. |

| Shape | Planar/Flat | Globular/Flexible | Globular/Rigid | "Escape from Flatland" (Fsp³ increase). |

| Electronic Effect | Pseudo- | Mimics phenyl electronics without aromaticity. |

Strategic Application: The "Escape from Flatland"

The DCO motif is particularly effective when replacing a biaryl system or a bulky aliphatic core .

Mechanism of Action in Binding Pockets

-

The "Edge-to-Face" Mimicry: Cyclopropyl rings can engage in interactions similar to

-systems due to the Walsh orbitals of the C-C bonds. This allows DCO to replace a phenyl ring involved in cation- -

Vector Control: The oxazole geometry (bond angles ~104-117°) projects the two cyclopropyl groups at specific vectors, distinct from the 1,4- or 1,3-substitution patterns of benzene. This allows for fine-tuning of ligand fit in sterically constrained pockets (e.g., ATP binding sites of kinases).

DOT Visualization: Bioisosteric Decision Tree

The following diagram illustrates the logical flow for selecting DCO during Lead Optimization.

Figure 1: Decision logic for implementing DCO in lead optimization campaigns.

Synthetic Protocol: Construction of the 2,4-DCO Core

Synthesizing the 2,4-dicyclopropyl-1,3-oxazole requires a robust method that avoids ring-opening of the strained cyclopropyl groups. The modified Blümlein-Lewy synthesis is recommended over oxidative cyclizations that might compromise the cyclopropyl moiety.

Reagents & Equipment

-

Starting Materials: Cyclopropanecarboxamide, Cyclopropyl methyl ketone.

-

Reagents: Bromine (

), Ethanol (EtOH), Magnesium Carbonate ( -

Equipment: Jacketed glass reactor (0°C to reflux capability), LC-MS for monitoring.

Step-by-Step Methodology

Phase 1:

-Bromination (Self-Validating Step)

Objective: Synthesize 2-bromo-1-cyclopropylethanone.

-

Dissolution: Dissolve cyclopropyl methyl ketone (1.0 eq) in anhydrous Methanol at 0°C.

-

Bromination: Add

(1.0 eq) dropwise. Critical: Maintain temperature < 5°C to prevent radical bromination of the cyclopropyl ring itself. -

Validation: Monitor decolorization of bromine. LC-MS should show M+2 peak (Br isotope pattern).

-

Workup: Quench with aqueous

. Extract with DCM. Note: The product is a lachrymator; handle in a fume hood.

Phase 2: Cyclocondensation

Objective: Form the oxazole ring.

-

Mixing: In a pressure vial, combine the

-bromo ketone (1.0 eq) and cyclopropanecarboxamide (1.2 eq). -

Solvent: Add Ethanol (anhydrous). No base is initially required if using the amide directly, though

(2.0 eq) can buffer the HBr byproduct. -

Reflux: Heat to 80°C for 4-6 hours.

-

Mechanism: The amide nitrogen attacks the

-carbon, followed by cyclodehydration. -

Purification: Cool, filter solids, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

DOT Visualization: Synthesis Workflow

Figure 2: Synthetic route for 2,4-dicyclopropyloxazole via modified Blümlein-Lewy reaction.

Experimental Validation: Metabolic Stability Assay

Once synthesized, the DCO analog must be validated for metabolic stability, specifically comparing it to the isopropyl or phenyl analog it replaced.

Protocol: Microsomal Stability Assay (Human/Rat)

-

Preparation: Prepare a 10 mM stock of the DCO compound in DMSO.

-

Incubation System:

-

Phosphate buffer (100 mM, pH 7.4).

-

Liver Microsomes (0.5 mg/mL protein).

-

NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

-

-

Initiation: Pre-incubate compound (1 µM final) and microsomes for 5 min at 37°C. Start reaction by adding NADPH.

-

Sampling: Aliquot 50 µL at

min into acetonitrile (containing internal standard) to quench. -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

yields-

Success Criterion:

(intrinsic clearance) should be < 20 µL/min/mg for a stable lead.

-

References

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

Wipf, P., & Methot, J. L. (2005). Robinson-Gabriel Synthesis of Oxazoles. Organic Letters, 7(10), 2101-2104.

-

Barnes-Seeman, D. (2012). The Role of Fluorine and Small Rings in Drug Design. Current Topics in Medicinal Chemistry, 12(12).

-

Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.

Sources

Mastering 2,5-Disubstituted Oxazole Building Blocks: A Modular Synthesis & Functionalization Guide

Executive Summary

The 2,5-disubstituted oxazole scaffold is a privileged structural motif in medicinal chemistry, serving as a bioisostere for amide bonds and a critical pharmacophore in drugs like oxaprozin and natural products such as hennoxazole A . Unlike their 2,4-isomers, 2,5-disubstituted oxazoles offer unique vectors for

This technical guide moves beyond basic textbook synthesis. It focuses on modular construction —enabling the rapid generation of diverse building blocks—and regiodivergent functionalization , allowing precise late-stage editing of the oxazole core.

Strategic Assembly: De Novo Synthesis

For the primary construction of the oxazole ring, we prioritize methods that avoid the harsh dehydrating conditions of the classical Robinson-Gabriel synthesis (e.g., POCl

Mechanism & Rationale

This protocol utilizes a formal [3+2] cycloaddition logic but operates via an oxidative condensation between aryl aldehydes and

-

Why this method? It is metal-free, uses mild oxidants (TBHP), and tolerates a wide range of functional groups (halides, esters, nitriles) essential for subsequent SAR (Structure-Activity Relationship) elaboration.

-

The "Building Block" Logic: By varying the aldehyde (R

) and the amino ketone (R

Visualization: Oxidative Assembly Pathway

Figure 1: Modular assembly of 2,5-disubstituted oxazoles via iodine-catalyzed oxidative cyclization.

Late-Stage Diversification: Regiodivergent C-H Functionalization

Once a core oxazole building block is synthesized (often with a simple substituent like a phenyl ring or a proton), the ability to selectively functionalize the remaining C-H bonds is powerful.

The Regioselectivity Challenge

The oxazole ring has two activated C-H bonds: C2 and C5.[1]

-

C2 Position: Most acidic (pKa ~20). Prone to ring opening if conditions are too basic.

-

C5 Position: Less acidic but highly reactive in electrophilic aromatic substitution and Concerted Metallation-Deprotonation (CMD) pathways.

Strategic Protocol Selection

To achieve C5-selective arylation on a 2-substituted oxazole, we utilize a Palladium-catalyzed CMD pathway using a specific solvent/base combination that suppresses C2 activation.

-

C5-Selective: Pd(OAc)

, KOAc, DMA (Polar solvent favors C5). -

C2-Selective: Pd(acac)

, Cs

Visualization: Regiodivergent Logic

Figure 2: Regiodivergent strategies for accessing specific substitution patterns.

Detailed Experimental Protocols

Protocol A: Iodine-Catalyzed Synthesis of 2-(4-Chlorophenyl)-5-phenyloxazole

A robust method for creating the core scaffold from aldehydes and amino ketones.

Reagents:

-

4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

-

2-Amino-1-phenylethanone hydrochloride (1.2 mmol, 205.8 mg)

-

Iodine (I

) (0.2 mmol, 50.8 mg) [Catalyst] -

TBHP (tert-Butyl hydroperoxide, 70% aq.)[2] (3.0 mmol, ~390 µL)

-

NaHCO

(2.0 mmol, 168 mg) -

Solvent: DMF (Dimethylformamide) (5.0 mL)[2]

Step-by-Step Workflow:

-

Pre-complexation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amino ketone hydrochloride and 4-chlorobenzaldehyde in DMF (5 mL).

-

Base Addition: Add solid NaHCO

in one portion. Stir at room temperature for 10 minutes. Critical: This neutralizes the HCl salt and allows imine formation to initiate. -

Catalyst & Oxidant: Add molecular Iodine (I

) followed by the dropwise addition of TBHP solution. -

Reaction: Heat the mixture to 80°C in an oil bath. Monitor by TLC (typically 20% EtOAc/Hexanes). Reaction is usually complete within 2–4 hours.

-

Workup: Cool to room temperature. Quench with saturated aqueous Na

S -

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine (2 x 10 mL) to remove DMF. Dry over anhydrous Na

SO -

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 10:1 to 5:1).

Yield Expectation: 75–85% as a white/off-white solid.

Protocol B: C5-Selective Direct Arylation of 2-Phenyloxazole

Method for functionalizing a pre-existing oxazole building block.

Reagents:

-

2-Phenyloxazole (0.5 mmol)

-

Aryl Bromide (e.g., 4-Bromoanisole) (0.75 mmol)

-

Pd(OAc)

(5 mol%)[3] -

Ligand: PPh

(10 mol%) or PCy -

Base: KOAc (2.0 equiv)

-

Solvent: DMA (Dimethylacetamide) (3.0 mL) [Anhydrous]

Step-by-Step Workflow:

-

Setup: Flame-dry a reaction vial (screw-cap) and cool under Argon.

-

Loading: Add Pd(OAc)

, Ligand, KOAc, and the Aryl Bromide. -

Substrate: Add 2-Phenyloxazole and DMA via syringe.

-

Degassing: Sparge the solution with Argon for 5 minutes (oxygen inhibits the Pd catalytic cycle).

-

Reaction: Seal the vial and heat to 120°C for 12–16 hours.

-

Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Pd black.

-

Purification: Concentrate and purify via silica gel chromatography.

Key Insight: The use of KOAc in DMA is the "switch" that favors the C5-CMD mechanism over C2 deprotonation.

Quantitative Comparison of Synthetic Routes

| Feature | Robinson-Gabriel (Classical) | Iodine/TBHP (Modern) | C-H Arylation (Functionalization) |

| Precursors | 2-Acylamino ketones | Aldehydes + Amino ketones | Oxazole Core + Aryl Halide |

| Reagents | H | I | Pd(OAc) |

| Atom Economy | Low (dehydrating agents) | High | High (Direct coupling) |

| Regiocontrol | Fixed by precursors | Fixed by precursors | Tunable (C2 vs C5 conditions) |

| Substrate Scope | Acid-sensitive groups fail | Broad tolerance | Halides tolerated on coupling partner |

| Primary Use | Bulk scale of simple cores | Library generation (Building Blocks) | Late-stage Lead Optimization |

Troubleshooting & Field Insights

-

Imine Formation Stalling (Protocol A): If the reaction is sluggish, ensure the amino ketone salt is fully neutralized. Adding activated 4Å molecular sieves can drive the initial condensation step by removing water.

-

Regioselectivity Drift (Protocol B): If you observe C2-arylation byproducts during C5 functionalization, check your solvent. Even small amounts of non-polar impurities or using K

CO -

Purification of Oxazoles: 2,5-disubstituted oxazoles are weakly basic. Avoid using acidified silica or acetic acid in your eluent, as this can cause streaking or salt formation on the column.

References

-

Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. (2010).[4] Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905. [Link]

-

Verrier, C., Martin, T., Hoarau, C., & Marsais, F. (2010). Palladium-Catalyzed Direct Arylation of Oxazoles at C5: Evidence for a C–H Bond Activation Mechanism. The Journal of Organic Chemistry, 75(24), 8636–8641. [Link]

-

Piguel, S., & Besson, T. (2005). Microwave-Assisted Synthesis of 2,5-Disubstituted Oxazoles. Tetrahedron, 61(12), 3029-3036. [Link]

-

Stambuli, J. P., et al. (2009). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters, 11(10), 2053-2056. [Link]

-

Zheng, Y., et al. (2012).[5] Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry, 77(22), 10353–10361. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]

- 5. Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization [organic-chemistry.org]

Technical Support Center: Optimizing Cyclopropyl Oxazole Cyclization Reactions

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropyl oxazoles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and enhance the yield and efficiency of your cyclization reactions. Our approach is grounded in mechanistic principles and validated through empirical data to ensure you can confidently navigate the complexities of these powerful synthetic transformations.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during cyclopropyl oxazole cyclization reactions, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: My cyclization reaction is resulting in a low yield of the desired cyclopropyl oxazole. What are the most probable causes?

A: Low yields in these reactions often stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or the presence of side reactions. Key areas to investigate include:

-

Reaction Temperature: Both excessively high and low temperatures can be detrimental.[1] Higher temperatures may lead to decomposition of starting materials or products, while lower temperatures might result in an incomplete reaction.

-

Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reagents, thereby affecting the yield.[2]

-

Catalyst Selection and Loading: The choice of catalyst is critical, and its activity can be compromised by impurities or improper handling.[3][4] Insufficient catalyst loading can also lead to incomplete conversion.

-

Purity of Starting Materials: Impurities in your starting materials can interfere with the catalyst or participate in unwanted side reactions.

For a detailed breakdown of how to address these issues, please refer to the Troubleshooting Low Yields guide below.

Q2: I am observing the formation of significant byproducts. What are the common side reactions in cyclopropyl oxazole synthesis?

A: The nature of byproducts can provide valuable clues about what might be going wrong. Common side reactions include:

-

Ring-Opening of the Cyclopropyl Group: The strained cyclopropane ring can undergo ring-opening under certain conditions, especially in the presence of strong acids or at elevated temperatures.[5][6]

-

Epoxide Formation: In reactions like the Corey-Chaykovsky reaction used to form cyclopropyl ketones (a potential precursor), the use of a sulfonium ylide can lead to epoxide formation as a major byproduct instead of the desired cyclopropyl ketone.[7]

-

Polymerization: Base-catalyzed intramolecular reactions can sometimes lead to polymerization, especially at elevated temperatures.[7]

To mitigate these issues, refer to the Minimizing Side Reactions section in the troubleshooting guide.

Q3: How do I choose the optimal catalyst for my specific cyclization reaction?

A: Catalyst selection is highly dependent on the specific reaction mechanism you are employing. For instance:

-

Metal-Catalyzed Reactions: Rhodium(II) and Gold(I) catalysts are commonly used for cycloadditions of diazo compounds with nitriles.[3][8] Palladium catalysts are effective for direct cyclopropylation of heterocycles.[9]

-

Metal-Free Catalysis: Iodine-catalyzed tandem oxidative cyclization offers a metal-free alternative.[10]

-

Phase-Transfer Catalysis: The addition of a phase-transfer catalyst like tetrabutylammonium bromide can accelerate certain cyclization reactions.[11]

Consulting the primary literature for analogous transformations is the best starting point. Our Protocol Optimization section provides guidance on screening different catalysts.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve specific issues you may encounter during your experiments.

Guide 1: Troubleshooting Low Yields

Low product yield is one of the most frequent challenges. This guide will walk you through a systematic approach to identify and rectify the root cause.

1.1. Reaction Parameter Optimization

A logical, step-by-step optimization of reaction parameters is crucial for maximizing yield.[11]

a. Temperature Screening: Temperature significantly impacts reaction kinetics and selectivity.[12][13]

-

Problem: Incomplete reaction or product decomposition.

-

Troubleshooting Steps:

-

If the reaction is sluggish or incomplete, incrementally increase the temperature (e.g., in 10 °C intervals) while carefully monitoring for product degradation via TLC or LC-MS.

-

If you observe byproduct formation that increases with temperature, the reaction may be too hot. Try lowering the temperature. For some sensitive reactions, temperatures as low as 0 °C to -40 °C may be necessary.[7]

-

Consider running a temperature gradient experiment to efficiently identify the optimal temperature range.

-

b. Solvent Selection: The solvent plays a critical role in solubility, reaction rate, and sometimes even the reaction pathway.[2][14]

-

Problem: Poor solubility of reagents, slow reaction rate, or unexpected side products.

-

Troubleshooting Steps:

-

Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, MeCN, DMF, 1,4-dioxane).[2][15]

-

For reactions involving ionic intermediates, polar aprotic solvents like DMF or DMSO might be beneficial, although they can be difficult to remove.

-

In some cases, less conventional or "green" solvents like isopropanol have been shown to be effective.[14]

-

c. Catalyst and Reagent Stoichiometry: The molar ratio of reactants and the catalyst loading are fundamental parameters to optimize.[12]

-

Problem: Incomplete conversion or catalyst deactivation.

-

Troubleshooting Steps:

-

If the reaction is not going to completion, consider increasing the equivalents of one of the reactants, particularly if it is inexpensive and easily removed.

-

Systematically vary the catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%) to find the minimum amount required for efficient conversion.

-

Ensure the purity of your catalyst. Impurities can act as poisons and deactivate the catalyst.

-

1.2. Data-Driven Optimization Approach

For complex reactions, a more systematic approach like Design of Experiments (DoE) can be more efficient than one-factor-at-a-time (OFAT) optimization.[11] DoE allows for the simultaneous investigation of multiple variables and their interactions.[11]

| Parameter | Range to Investigate | Rationale |

| Temperature (°C) | Room Temp to Reflux | To find the optimal balance between reaction rate and stability.[12] |

| Solvent | Toluene, THF, MeCN, Dioxane | To assess the effect of polarity and coordinating ability.[2] |

| Catalyst Loading (mol%) | 1 - 10 | To determine the minimum effective concentration. |

| Base (if applicable) | K₃PO₄, Cs₂CO₃, Et₃N, DMAP | The choice of base can significantly influence the reaction outcome.[14][15] |

| Reaction Time (h) | 1 - 24 | To ensure the reaction reaches completion without product degradation.[12] |

Guide 2: Minimizing Side Reactions

Understanding and controlling side reactions is key to achieving high purity and yield.

2.1. Addressing Cyclopropyl Ring Opening

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening.[5][16]

-

Problem: Formation of linear or rearranged byproducts.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for cyclopropyl ring-opening.

2.2. Preventing Epoxide Formation in Precursor Synthesis

When using the Corey-Chaykovsky reaction to synthesize a cyclopropyl ketone precursor, the choice of ylide is critical.

-

Problem: Formation of an epoxide instead of the desired cyclopropyl ketone from an α,β-unsaturated ketone.

-

Solution: Use a sulfoxonium ylide (e.g., dimethylsulfoxonium methylide) which favors 1,4-conjugate addition, leading to the cyclopropyl ketone.[7] In contrast, a sulfonium ylide (e.g., dimethylsulfonium methylide) preferentially undergoes 1,2-addition to the carbonyl, resulting in the epoxide.[7]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Catalyst Screening in a Cyclopropyl Oxazole Cyclization

This protocol outlines a parallel screening approach to efficiently identify an optimal catalyst.

Materials:

-

Starting materials (e.g., a cyclopropyl-substituted propargyl amide)

-

A selection of catalysts (e.g., Rh₂(OAc)₄, AuCl(PPh₃)/AgOTf, Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., toluene)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Reaction vials with stir bars

-

Analytical tools (TLC, LC-MS)

Procedure:

-

Preparation: In an inert atmosphere glovebox, prepare stock solutions of your starting material and each catalyst in the chosen anhydrous solvent.

-

Reaction Setup: To a series of labeled reaction vials, add a stir bar.

-

Addition of Reagents:

-

Add the starting material stock solution to each vial.

-

Add the respective catalyst stock solution to each designated vial. Ensure the final catalyst loading is consistent for the initial screen (e.g., 5 mol%).

-

-

Reaction Execution: Seal the vials and place them in a heating block set to the desired temperature.

-

Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction vial for analysis by TLC and LC-MS to determine the conversion and formation of the desired product.

-

Analysis: Compare the results from each catalyst to identify the most promising candidates for further optimization.

Protocol 2: Iodine-Catalyzed Tandem Oxidative Cyclization

This protocol is adapted from a metal-free synthesis of 2,5-disubstituted oxazoles and can be adapted for cyclopropyl analogs.[10]

Materials:

-

Aromatic aldehyde

-

2-amino-1-phenylethanone hydrochloride

-

Iodine (I₂)

-

tert-Butyl hydroperoxide (TBHP)

-

Sodium hydrogen carbonate (NaHCO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), 2-amino-1-phenylethanone hydrochloride (1.2 mmol), iodine (0.2 mmol), and sodium hydrogen carbonate (2.0 mmol).

-

Add DMF (5 mL) and stir the mixture at room temperature.

-

Add TBHP (3.0 mmol) dropwise to the reaction mixture.

-

Heat the reaction to the optimized temperature (e.g., 80 °C) and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

IV. Reaction Mechanism Visualization

Understanding the reaction mechanism is fundamental to troubleshooting. Below is a generalized mechanism for a metal-catalyzed cyclization of a propargyl amide to an oxazole.

Sources

- 1. Thermal Cycling Optimization | AAT Bioquest [aatbio.com]

- 2. Metal and additive-free synthesis of 2,4-disubstituted oxazoles via thiourea-mediated cyclization reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. asccindapur.com [asccindapur.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,3-Oxazole synthesis [organic-chemistry.org]

- 9. Palladium-Catalyzed Direct Cyclopropylation of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chimia.ch [chimia.ch]

Troubleshooting low conversion in oxazole nitrile reduction to amine

Current Status: Operational Topic: Troubleshooting Low Conversion & Side Reactions in Oxazole Nitrile Reduction Ticket Priority: High (Common Failure Point in MedChem) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Oxazole Paradox"

Welcome to the technical support center. If you are here, you likely have a reaction vessel containing unreacted starting material, a destroyed ring, or a stable intermediate that refuses to liberate your amine.

The Core Problem: Reducing a nitrile on an oxazole ring presents a mechanistic paradox.

-

The Nitrile: Requires a strong hydride donor or active catalyst to reduce the triple bond (

). -

The Oxazole Ring: Is an electron-deficient, quasi-aromatic heterocycle. The C2 position (between O and N) is highly electrophilic. Strong nucleophilic reductants (like LiAlH

) often attack the ring carbon rather than the nitrile, leading to ring-opening (cleavage).

Furthermore, the oxazole nitrogen is a Lewis base that frequently coordinates to and poisons heterogeneous catalysts (Pd/C, PtO

Diagnostic Flowchart

Before changing reagents, identify your specific failure mode using the logic tree below.

Figure 1: Diagnostic logic for identifying the root cause of failure in oxazole nitrile reduction.

The "Big Three" Failure Scenarios (Q&A)

Scenario A: "I used LiAlH and my product is a mess of unidentifiable peaks."

Diagnosis: Ring Destruction (Nucleophilic Ring Opening).

-

The Science: Lithium Aluminum Hydride (LAH) is a powerful nucleophile. In oxazoles, the C2 position is highly susceptible to nucleophilic attack.[1] LAH attacks C2, breaking the O-C2 bond and resulting in an acyclic amino-alcohol mess rather than reducing the nitrile.

-

The Fix: Stop using LAH. Switch to an electrophilic reducing agent like Borane-THF (BH

THF) or a radical-mediated process like CoCl

Scenario B: "I used BH THF. The SM is gone, but I can't find the amine in the workup."

Diagnosis: Stable Amine-Borane Complex.

-

The Science: Borane reduces the nitrile to the amine, but the resulting primary amine is a Lewis base that forms a very strong dative bond with the remaining boron species (

). This complex is often neutral (extracts into organic layer) and NMR silent or broad, mimicking "missing mass." -

The Fix: You must perform a destructive quench . Simply adding water is not enough.

-

Protocol: Add MeOH, then add concentrated HCl (or excess ethylenediamine). Reflux for 1–2 hours to break the B-N bond.

-

Scenario C: "I used Pd/C and H . The reaction stalled at 10% conversion."

Diagnosis: Catalyst Poisoning. [2]

-

The Science: The oxazole nitrogen has a lone pair that binds irreversibly to the active Pd sites, shutting down the catalytic cycle.

-

The Fix:

-

Acidic Media: Run the hydrogenation in MeOH/HCl or Acetic Acid. Protonating the oxazole nitrogen (

) prevents it from binding to the metal surface. -

Change Metal: Switch to Raney Nickel (less sensitive) or PtO

.

-

Recommended Protocols

Do not blindly follow literature for phenyl nitriles. Oxazoles require specific care.

Protocol 1: The "Gold Standard" (Cobalt Chloride / NaBH )

Best for: Chemoselectivity, preserving the ring, and avoiding high pressure.

This method generates "Cobalt Boride" in situ, which functions as a heterogeneous catalyst. It coordinates the nitrile, facilitating hydride transfer without attacking the oxazole ring.

-

Setup: Dissolve Oxazole-Nitrile (1.0 equiv) and CoCl

6H -

Addition: Cool to 0°C. Add NaBH

(5.0 equiv) portion-wise.-

Visual Cue: The reaction will turn black (formation of cobalt boride species) and evolve H

gas vigorously.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours.

-

Quench: Add 1N HCl until gas evolution ceases and the black precipitate dissolves (or filter off the black solid if acid sensitive).

-

Workup: Basify with NH

OH to pH > 10, extract with DCM or EtOAc.

Protocol 2: The "Electrophilic" Route (Borane-THF)

Best for: Stubborn substrates where CoCl

-

Setup: Dissolve Oxazole-Nitrile (1.0 equiv) in anhydrous THF under N

. -

Addition: Add BH

THF (1M solution, 3.0–4.0 equiv) dropwise at 0°C. -

Reaction: Reflux for 2–4 hours. (Monitor by TLC: The intermediate borane complex may run differently than product).

-

Crucial Workup (The "Release"):

-

Cool to 0°C. Carefully quench with MeOH (excess).

-

Add conc. HCl (approx 2–3 equiv relative to Borane) or use methanolic HCl.

-

Reflux the mixture for 1 hour. (This breaks the

bond). -

Concentrate in vacuo. Basify residue with NaOH/H

O. Extract.

-

Protocol 3: The "Trap" Method (Boc-Protection In Situ)

Best for: Preventing dimerization (secondary amines).

If you observe dimers (

-

Reagents: Raney Nickel (approx 50 wt%), Boc

O (2.0 equiv). -

Solvent: MeOH or EtOH.

-

Conditions: H

(balloon or 50 psi). -

Mechanism: As soon as the primary amine forms, it reacts with Boc

O to form the carbamate (

Comparative Data: Reagent Selection Guide

| Reagent System | Risk to Oxazole Ring | Risk of Dimerization | Conversion Efficiency | Notes |

| LiAlH | High (Ring Opening) | Medium | High | Avoid. Nucleophilic attack at C2 is likely. |

| H | Low | High | Low (Poisoning) | Fails due to N-coordination unless acidic. |

| CoCl | Very Low | Low | High | Recommended. Mild, selective, cheap. |

| BH | Low | Very Low | High | Recommended. Requires acidic reflux workup. |

| Raney Ni | Medium (Hydrolysis) | High | Medium | Good activity, but basic conditions can hydrolyze ring. |

Mechanistic Visualization

Understanding the competition between reduction and side reactions is critical.

Figure 2: Reaction pathways showing the desired route (Green) vs. common side reactions (Red) and trapping states (Yellow).

References

-

Reduction of Nitriles to Amines with Cobalt Boride

-

Borane Reduction of Nitriles (Workup Protocols)

-

Prevention of Secondary Amines (Boc-Protection Strategy)

-

Caddick, S., et al. (2003). Intermolecular Radical Reactions of Oxazoles. Tetrahedron Letters.[3]

-

-

Oxazole Ring Stability

- Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.

Sources

Technical Support Center: Purification of (2,5-Dicyclopropyl-1,3-oxazol-4-yl)methanamine

Executive Summary & Compound Profile

User: Researchers handling CAS 1353496-64-6. Core Challenge: The purification of (2,5-Dicyclopropyl-1,3-oxazol-4-yl)methanamine requires balancing the basicity of the primary amine with the acid-sensitivity of the cyclopropyl-oxazole motif. Standard amine protocols using harsh mineral acids can lead to ring-opening degradation.

Physicochemical Snapshot:

| Property | Value / Characteristic | Implication for Purification |

|---|---|---|

| Formula | C₁₀H₁₄N₂O | MW: 178.23 g/mol . |

| Basicity (pKa) | ~9.5 (Amine), ~1.0 (Oxazole N) | Basic enough for acid-base extraction; oxazole is weakly basic. |

| Solubility | Soluble in DCM, EtOAc, MeOH. | Good organic solubility allows standard liquid-liquid extraction. |

| Stability | Acid Sensitive | Cyclopropyl groups and the oxazole ring can degrade under strong acidic conditions (pH < 1) or high heat. |

| State | Waxy Solid / Viscous Oil | May require salt formation to obtain a handleable solid. |

Tier 1: Routine Purification (The "Happy Path")

Protocol A: Modified Acid-Base Extraction (Recommended)

Why this works: This method exploits the basicity of the methanamine tail to separate it from neutral impurities (unreacted oxazole precursors, non-basic byproducts) without exposing the cyclopropyl ring to ring-opening conditions.

Reagents:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

0.5 M Citric Acid (aq) or 1.0 M HCl (Use with caution, see note)

-

2.0 M NaOH or Saturated NaHCO₃

-

Brine[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude reaction mixture in DCM (10 mL/g).

-

Acid Wash (Critical Step):

-

Extract the organic layer with 0.5 M Citric Acid (3 x volume).

-

Scientist Note: Citric acid is preferred over concentrated HCl. The cyclopropyl group acts as a "sigma-donor," making the oxazole ring susceptible to electrophilic attack/hydrolysis under harsh acidic conditions.

-

-

Separation:

-

Organic Layer: Contains neutral impurities. Discard (or save for analysis).

-

Aqueous Layer: Contains your product as the citrate salt.

-

-

Basification:

-

Cool the aqueous layer to 0–5 °C.

-

Slowly adjust pH to >12 using 2.0 M NaOH .

-

Visual Check: The solution should become cloudy as the free amine oils out.

-

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Drying: Dry combined organics over Na₂SO₄ (anhydrous), filter, and concentrate in vacuo at <40 °C.

Visualization: Acid-Base Logic Flow

Caption: Logic flow for the modified acid-base extraction emphasizing the separation of the product into the aqueous phase.

Tier 2: Chromatographic Troubleshooting

Issue: "I ran a silica column, but the compound smeared/tailed or didn't elute."

Root Cause: The primary amine interacts strongly with the acidic silanols on the silica gel surface, causing peak broadening and irreversible adsorption.

Protocol B: Amine-Deactivated Silica Chromatography

Mobile Phase Strategy: You must suppress the ionization of the amine or block the silanol sites.

| Component | Recommendation | Function |

| Base Modifier | Triethylamine (TEA) 1-2% or NH₄OH (1%) | Competes for silanol sites; keeps amine in free-base form. |

| Solvent A | Dichloromethane (DCM) | Good solubility for the lipophilic cyclopropyl groups. |

| Solvent B | Methanol (MeOH) | Provides polarity for elution. |

Recommended Gradient:

-

Equilibration: Flush column with DCM + 1% TEA.

-

Run: 0% to 10% (MeOH + 1% TEA) in DCM.

-

Note: Do not use Acetone/Ethyl Acetate with primary amines if the fraction collection is prolonged (risk of imine formation).

Tier 3: Difficult Impurities & Stability (Advanced)

Issue: "My product is colored (yellow/brown) and NMR shows undefined multiplets in the aliphatic region."

Diagnosis:

-

Oxidation: Primary amines can oxidize to N-oxides or azo-impurities upon air exposure.

-

Ring Opening: The cyclopropyl ring may have opened if the reaction involved strong Lewis acids or high temperatures, forming linear alkene byproducts.

Protocol C: Salt Formation (The "Cleanup" Step)

Converting the oil into a crystalline salt is the most effective way to remove colored impurities and degradation products.

Procedure:

-

Dissolve the free base amine in a minimal amount of Ethanol or Isopropanol .

-

Add 1.05 equivalents of Oxalic Acid (dissolved in warm ethanol) or HCl in Dioxane (4M).

-

Selection Guide: Oxalates often crystallize better for lipophilic amines than hydrochlorides.

-

-

Allow the solution to cool slowly to room temperature, then to 4 °C.

-

Filter the white precipitate. Wash with cold ether.

-

Result: This removes non-basic impurities and "oily" degradation products that stay in the mother liquor.

Troubleshooting FAQs

Q1: Can I use distilled water for the workup? A: Yes, but ensure the pH is strictly controlled. The cyclopropyl group adds significant lipophilicity. If the volume of water is too high during the acid extraction, you may form an emulsion. Use Brine to break emulsions.

Q2: I see a peak at M+16 in my LCMS. What is it? A: This is likely the N-oxide . This forms if the free amine is stored in solution under air.

-

Fix: Store the compound as a salt (HCl or Oxalate) or under Argon at -20 °C.

Q3: The compound decomposes on the rotavap. A: Check your bath temperature. Do not exceed 40 °C . If you used HCl for extraction and concentrated the aqueous phase directly, the increasing concentration of acid and heat likely opened the cyclopropyl ring. Always basify and extract back into organic solvent before concentrating.

Q4: Why not use cation exchange resin (SCX)? A: SCX cartridges are actually excellent for this compound.

-

Protocol: Load crude in MeOH -> Wash with MeOH (removes neutrals) -> Elute with 2M NH₃ in MeOH. This avoids the aqueous acid step entirely and is safer for the cyclopropyl ring.

Visualizing Stability Risks

Caption: Degradation pathways. Avoid strong acids (ring opening) and air exposure (oxidation).

References

-

Sigma-Aldrich. (2,5-Dicyclopropyl-1,3-oxazol-4-yl)methanamine Product Entry. Accessed February 12, 2026. Link

-

PubChem. Compound Summary for CID 79139937: (5-Cyclopropyloxazol-4-yl)methanamine. National Library of Medicine. Link

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Foundational chemistry for oxazole stability and synthesis). Link

-

Gierse, J. K., et al. (2019). The Degradation Chemistry of Cyclopropyl Amines. Journal of Pharmaceutical Sciences. (Discusses acid sensitivity of cyclopropyl amines). Link

Sources

Removing aldehyde impurities from oxazole methanamine products

Welcome to the technical support center for the purification of oxazole methanamine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing aldehyde impurities from your final product. Aldehyde impurities can arise from starting materials, side reactions, or degradation and their reactive nature can compromise the stability, efficacy, and safety of your active pharmaceutical ingredient (API).[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the highest purity of your oxazole methanamine product.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of aldehyde impurities in my oxazole methanamine product?

A1: Aldehyde impurities can be introduced through several pathways:

-

Residual starting materials: If the synthesis of the oxazole ring involves aldehyde-containing precursors, unreacted starting materials may carry over.[3][4]

-

Side reactions: Oxidative cleavage of the oxazole ring or side chains under certain reaction conditions can generate aldehyde functionalities.[5]

-

Solvent degradation: Some solvents can degrade over time to form aldehyde impurities.

-

Storage: Improper storage conditions (e.g., exposure to air and light) can lead to the oxidative degradation of the product or excipients, forming aldehydes.[1]

Q2: How can trace aldehyde impurities impact my downstream applications and the stability of my oxazole methanamine?

A2: Even trace amounts of aldehydes can have significant consequences:

-

Formation of Schiff base adducts: The primary amine of your oxazole methanamine is nucleophilic and can react with aldehyde impurities to form Schiff bases (imines).[6][7] This reaction is often reversible but introduces a new impurity and reduces the yield of your desired product.

-

Impact on drug safety and efficacy: Aldehydes are reactive compounds that can interact with biological molecules, potentially leading to toxicity or reduced therapeutic efficacy.[8][9] Regulatory agencies have strict limits on such impurities.[2]

-

Product stability: The presence of reactive impurities like aldehydes can initiate degradation pathways, leading to a shorter shelf-life for your product.[1]

Q3: What are the primary methods for removing aldehyde impurities from an amine-containing product?

A3: The most common and effective methods include:

-

Sodium Bisulfite Wash: This technique converts aldehydes into water-soluble bisulfite adducts, which can then be easily removed through an aqueous extraction.[10][11][12][13]

-

Scavenger Resins: Solid-supported scavengers with functionalities that react selectively with aldehydes can be used to bind the impurities, which are then removed by simple filtration.[14][15][16][17]

-

Chromatography: Column chromatography can be effective, but co-elution of the aldehyde with the desired amine product can be a challenge depending on their relative polarities.[18]

Q4: How can I detect and quantify aldehyde impurities in my final product?

A4: A widely used and sensitive method is High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization. The aldehydes are reacted with 2,4-dinitrophenylhydrazine (DNPH) to form stable, UV-active hydrazones, which can be readily quantified.[19][20] This method is highly specific for carbonyl compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of oxazole methanamine.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Persistent aldehyde impurity peak in HPLC after a standard aqueous wash. | Aldehyde has low water solubility and is not being efficiently removed by the wash. | Implement a sodium bisulfite wash. The bisulfite adduct is highly water-soluble and will be partitioned into the aqueous layer during extraction.[11][13] |

| Product loss after purification with a scavenger resin. | The scavenger resin is not selective and is also reacting with the primary amine of your oxazole methanamine. | Ensure you are using an aldehyde-specific scavenger resin. Some resins are designed to scavenge amines.[15][16] Alternatively, consider a resin with a different reactive group that is less likely to react with your product. |

| Formation of a new, unexpected impurity during purification. | This could be a Schiff base formed between your oxazole methanamine and the aldehyde impurity.[6][7] | The purification method should be robust enough to remove the initial aldehyde. If the Schiff base has already formed, you may need to adjust the pH to favor hydrolysis back to the amine and aldehyde, followed by a purification step to remove the aldehyde.[21] |

| Difficulty in separating the aldehyde from the product by column chromatography. | The aldehyde and your oxazole methanamine have similar polarities. | Derivatize the crude product mixture to change the polarity of the aldehyde. For example, using the sodium bisulfite adduction method will make the aldehyde highly polar and it will remain at the baseline of a normal-phase silica gel column.[12] |

Detailed Protocols

Protocol 1: Removal of Aldehyde Impurities using Sodium Bisulfite Wash

Principle of the Method: This method relies on the nucleophilic addition of bisulfite to the carbonyl carbon of the aldehyde. This reaction forms a stable, water-soluble α-hydroxysulfonate salt (bisulfite adduct), which can be easily separated from the less polar organic product through liquid-liquid extraction.[10][11] The reaction is reversible, and the aldehyde can be regenerated by treatment with acid or base, though this is not necessary for the purpose of impurity removal.[10]

Experimental Workflow:

Caption: Workflow for aldehyde removal via bisulfite wash.

Step-by-Step Procedure:

-

Dissolve the crude oxazole methanamine product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in which the product is soluble.

-

In a separate flask, prepare a saturated aqueous solution of sodium bisulfite or sodium metabisulfite.[12]

-

Transfer the organic solution of your product to a separatory funnel.

-

Add an equal volume of the saturated sodium bisulfite solution to the separatory funnel.

-

Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release any pressure buildup.

-

Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer.[11]

-

Carefully drain and discard the aqueous (lower) layer.

-

Wash the remaining organic layer with a saturated solution of sodium chloride (brine) to remove any residual water-soluble components.

-

Separate and discard the aqueous layer.

-

Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the purified oxazole methanamine.

-

Analyze the product by HPLC to confirm the absence of the aldehyde impurity.

Protocol 2: Aldehyde Removal with a Solid-Supported Scavenger Resin

Principle of the Method: Scavenger resins are functionalized polymers that covalently bind to specific classes of molecules. For aldehyde removal, a resin with a functional group that selectively reacts with aldehydes (e.g., a hydrazine or an amine) is used.[14][22] The crude product solution is passed through or stirred with the resin. The aldehyde impurity is sequestered on the solid support, and the purified product is recovered by simple filtration.[14]

Decision Logic for Scavenger Resin Selection:

Caption: Decision tree for selecting an appropriate scavenger resin.

Step-by-Step Procedure:

-

Select an appropriate aldehyde scavenger resin. A sulfonyl hydrazide functionalized polystyrene resin is a good starting point.[15]

-

Swell the resin in a suitable solvent (check the manufacturer's recommendation) for 30-60 minutes before use.

-

Dissolve the crude oxazole methanamine in a compatible solvent.

-

Add the scavenger resin to the solution of the crude product. A typical loading is 2-4 equivalents of the resin's functional group relative to the estimated amount of aldehyde impurity.

-

Stir the mixture at room temperature. Monitor the reaction by HPLC to determine the time required for complete removal of the aldehyde.

-

Once the aldehyde is no longer detected, filter the reaction mixture to remove the resin.

-

Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

-

Combine the filtrate and the washings.

-

Remove the solvent under reduced pressure to yield the purified oxazole methanamine.

References

-

Sandhya, K. and Ravindranath, B. (2012) Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. [Link]

-

Supra Sciences. Solid-Supported Scavengers. [Link]

-

Wikipedia. Bisulfite. [Link]

-

Barman, D. N. (2014). Accurate Determination of Aldehydes in Amine Catalysts or Amines by 2,4-Dinitrophenylhydrazine Derivatization. ResearchGate. [Link]

-

Sciencemadness Discussion Board. (2011). Purification with Sodium Bisulfite? [Link]

-

Barman, D. N. (2015). Formation and Determination of Aldehydes in Amine Catalysts. PCI Magazine. [Link]

-

Zhang, J., et al. (2013). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. The Journal of Physical Chemistry A. [Link]

-

Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]

-

Baertschi, S. W., et al. (2015). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. Journal of Pharmaceutical Sciences. [Link]

-

Kaldor, S. W., et al. (1997). Covalent Scavengers for Primary and Secondary Amines. Tetrahedron Letters. [Link]

-

Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. [Link]

- Google Patents. (2005). US6897262B2 - Scavenger resin and processes for the use thereof.

-

GSC Group. REMARKABLE ALDEHYDE SCAVENGERS. [Link]

-

ResearchGate. (2023). How to synthesize Schiff base out of amino acid and aldehyde? [Link]

-

University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

- Google Patents. (1945).

-

ResearchGate. (2020). How can I remove aldehyde from a schiff base reaction? [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. [Link]

-

ResearchGate. (2022). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]

-

Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

-

de Witte, W., et al. (2020). Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry. [Link]

-

Gholivand, K., & Farshadian, S. (2020). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Brieflands. [Link]

- Google Patents. (1967).

-

Aquigen Bio Sciences. The Role of Impurities in Drug Development and How to Control Them. [Link]

-

YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

-

Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

-

University of Canterbury. METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

-

PubMed. (2001). Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent. [Link]

-

ResearchGate. (2025). Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. [Link]

-

PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

PubMed Central. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. [Link]

-

Organic Chemistry Portal. (2010). A Direct Synthesis of Oxazoles from Aldehydes. [Link]

Sources

- 1. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. Bisulfite - Wikipedia [en.wikipedia.org]

- 11. Workup [chem.rochester.edu]

- 12. researchgate.net [researchgate.net]

- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]

- 15. suprasciences.com [suprasciences.com]

- 16. thieme-connect.com [thieme-connect.com]

- 17. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. adhesivesmag.com [adhesivesmag.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. italiantannerysuppliers.it [italiantannerysuppliers.it]

A Comparative Guide to the Infrared Spectroscopy of Oxazole C=N and Cyclopropyl C-H Stretches

Introduction: Deciphering Molecular Signatures

Infrared (IR) spectroscopy remains an indispensable tool in the arsenal of chemists and drug development professionals for the rapid and non-destructive elucidation of molecular structures. By probing the vibrational energies of covalent bonds, an IR spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups.[1][2] This guide offers an in-depth comparison of the characteristic IR absorption bands for two structurally significant, yet distinct, moieties: the C=N double bond within an oxazole ring and the C-H bond of a cyclopropyl group. Understanding the nuances of their spectral signatures is critical for confirming molecular identity, assessing purity, and tracking reaction progress in complex synthetic schemes.

We will explore the underlying principles that govern the vibrational frequencies of these bonds, compare their diagnostic value against other common absorptions, and provide a robust experimental framework for acquiring high-quality data.

Pillar 1: The Causality Behind Vibrational Frequencies

The frequency of a bond vibration in an IR spectrum is not arbitrary. It is primarily governed by two factors, as described by Hooke's Law for a simple harmonic oscillator: the strength of the bond (force constant) and the masses of the connected atoms.[3][4] A stronger bond (e.g., a double bond vs. a single bond) and lighter atoms result in a higher stretching frequency (wavenumber, cm⁻¹).[3][4][5] However, the local chemical environment introduces critical modifications to this simple model. Factors such as electronic effects (resonance and induction), ring strain, and hydrogen bonding can significantly shift the observed frequency, providing deeper structural insights.[5][6][7]

Analysis of the Oxazole C=N Stretch: A Heterocyclic Imine

The oxazole ring is a five-membered heterocycle fundamental to many pharmaceuticals and biologically active compounds. Its IR spectrum contains a key diagnostic band corresponding to the stretching vibration of the endocyclic C=N bond.

This vibration typically appears in the 1605–1660 cm⁻¹ region of the spectrum.[4][8][9] This frequency is consistent with that of other C=N double bonds, but its precise location is sensitive to the electronic environment of the oxazole ring.[4]

Causality and Influencing Factors:

-

Bond Order: As a double bond, the C=N stretch has a significantly higher force constant than a C-N single bond (approx. 1100-1250 cm⁻¹) and a lower frequency than a C≡N triple bond (approx. 2220 cm⁻¹).[4]

-

Conjugation and Aromaticity: The oxazole ring is aromatic, and the C=N bond is part of the conjugated π-system. Conjugation tends to delocalize electron density, which slightly reduces the double-bond character of the C=N bond. This weakening of the bond lowers its stretching frequency compared to an isolated, non-conjugated imine.[10][11]

-

Substituents: Electron-withdrawing or -donating groups attached to the oxazole ring can further modulate the electron density of the C=N bond, causing slight shifts in its absorption frequency.

Caption: Oxazole structure highlighting the C=N stretching vibration.

Analysis of the Cyclopropyl C-H Stretch: A Signature of Ring Strain

The cyclopropyl group, a three-membered carbocycle, is a common motif in medicinal chemistry used to modulate the physicochemical properties of drug candidates. Its C-H stretching vibration is highly diagnostic due to the significant ring strain inherent in its structure.[12]

The C-H bonds of a cyclopropane ring exhibit a characteristic stretching absorption at a higher frequency than typical alkane C-H bonds. This band is found in the range of 3040–3080 cm⁻¹ .[12][13] This places it just above the informal "dividing line" of 3000 cm⁻¹, a region usually associated with sp² C-H bonds in alkenes and aromatics.[1][2]

Causality and Influencing Factors:

-

Ring Strain and Hybridization: The C-C-C bond angles in cyclopropane are forced to be 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon.[14] To accommodate this, the carbon atoms use orbitals with more p-character for the C-C bonds (forming weaker "bent bonds"). Consequently, the C-H bonds have a correspondingly higher degree of s-character.[7] Since s-orbitals are closer to the nucleus, this increased s-character strengthens and shortens the C-H bonds, increasing their force constant and shifting the stretching frequency to a higher wavenumber.[5]

-

Diagnostic Value: The appearance of a sharp band just above 3000 cm⁻¹ in a molecule that is otherwise saturated is strong evidence for the presence of a cyclopropyl ring.[12][13] For example, while cyclohexane C-H stretches appear below 3000 cm⁻¹, cyclopropane's appear above it.[12][15][16]

-

Inductive Effects: The exact frequency of the cyclopropyl C-H stretch can be influenced by the inductive effects of substituents on the ring.[17]

Caption: Cyclopropane structure highlighting a C-H stretching vibration.

Comparative Data Summary

The following table provides a side-by-side comparison of the key IR spectroscopic features for the oxazole C=N and cyclopropyl C-H stretching vibrations.

| Feature | Oxazole C=N Stretch | Cyclopropyl C-H Stretch |

| Typical Wavenumber (cm⁻¹) | 1605–1660 | 3040–3080 |

| Intensity | Medium to Strong | Medium to Sharp |

| Primary Influencing Factor | Bond Order (Double Bond), Conjugation | Ring Strain, Increased s-character |

| Diagnostic Region | Double-bond region (1500-1700 cm⁻¹) | sp² C-H region (>3000 cm⁻¹) |

| Key Differentiator | Frequency sensitive to aromatic system | Unusually high frequency for a saturated C-H |

| Common Interferences | C=C stretches from other aromatic or olefinic systems. | sp² C-H stretches from alkenes or aromatics. |

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for obtaining a reliable FT-IR spectrum, using the KBr pellet method as an example for a solid sample.

Caption: Workflow for acquiring a reliable FT-IR spectrum.

Step-by-Step Methodology:

-

Sample and Matrix Preparation:

-

Causality: Potassium bromide (KBr) is used as it is transparent in the mid-IR region. A homogenous mixture is crucial to minimize scattering of the IR beam (Christiansen effect) and ensure a uniform path length.

-

Protocol: Gently grind ~1-2 mg of the analyte with ~100-200 mg of dry, spectroscopy-grade KBr in an agate mortar and pestle. The mixture should become a fine, uniform powder.

-

-

Pressing the Pellet:

-

Causality: High pressure fuses the KBr into a transparent or translucent pellet, providing a solid matrix for analysis. Air pockets or moisture will cause unwanted scattering or absorption bands (e.g., broad O-H stretch).

-

Protocol: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes according to the manufacturer's instructions. Carefully remove the resulting pellet.

-

-

Spectrometer Preparation and Background Scan:

-

Causality: The FT-IR spectrometer must be purged with dry air or nitrogen to minimize atmospheric water vapor and carbon dioxide, which have strong IR absorptions that can obscure sample peaks. A background spectrum of the pure KBr pellet is collected first. This allows the instrument's software to mathematically subtract any absorbances from the KBr matrix and the atmosphere from the final sample spectrum. This is a critical self-validating step.

-

Protocol: Place the pure KBr pellet (or an empty sample holder for liquid analysis) in the spectrometer. Allow the system to purge for several minutes. Collect a background spectrum (typically an average of 16-32 scans for good signal-to-noise).

-

-

Sample Analysis:

-

Causality: The sample pellet is now scanned under the same conditions as the background. The instrument measures the frequencies at which the sample absorbs the IR radiation.

-

Protocol: Remove the background pellet and place the sample pellet in the holder. Collect the sample spectrum using the same number of scans and resolution as the background. The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

-

Data Interpretation:

-

Causality: The resulting spectrum is a plot of light transmittance (or absorbance) versus wavenumber. Diagnostic peaks are identified and compared to established correlation tables and reference spectra.

-

Protocol: Analyze the spectrum, paying close attention to the diagnostic regions outlined in this guide. Look for a band between 1605-1660 cm⁻¹ for the oxazole C=N stretch and/or a band between 3040-3080 cm⁻¹ for the cyclopropyl C-H stretch.

-

Conclusion

The C=N stretch of an oxazole ring and the C-H stretch of a cyclopropyl group provide distinct and reliable signatures in an infrared spectrum. The former, governed by bond order and conjugation, appears in the crowded double-bond region but is crucial for confirming the heterocyclic structure. The latter is a powerful diagnostic tool whose uniquely high frequency for a saturated system is a direct and elegant manifestation of the principles of ring strain and bond hybridization. For researchers in drug discovery and organic synthesis, a proficient understanding of these IR bands, grounded in the causality of their vibrational behavior, is essential for unambiguous structural characterization.

References

-

Gassman, P. G., & Zalar, F. V. (1966). Near-Infrared Studies. The Dependence of the Cyclopropyl C-H Stretching Frequency on Inductive Effects. The Journal of Organic Chemistry, 31(1), 166-171. [Link]

-

Arif, M., & Sahu, K. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Journal of Scientific Research and Technology, 3(1). [Link]

-

The features of IR spectrum. (n.d.). Course Hero. [Link]

-

Rioux, F. (2023). 6.12: Cyclopropane. Chemistry LibreTexts. [Link]

-

Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. [Link]

-

Al-Saidi, S. F. (2017). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Thesis, AL-Nahrain University. [Link]

-

Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. [Link]

-

Gable, K. (2018). Carbonyl Stretching Vibrations. Oregon State University. [Link]

-

Rotavera, B., et al. (2016). Infrared laser spectroscopy of the n-propyl and i-propyl radicals: Stretch-bend Fermi coupling in the alkyl CH stretch region. The Journal of Chemical Physics, 145(23). [Link]

-

Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

-

Al-Amiery, A. A., et al. (2024). Eco-Friendly Nanocellulose Optical Chemosensor Immobilized with ADOL for Mercury Detection in Industrial Wastewater. MDPI. [Link]

-

Roy, T. K., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. The Journal of Chemical Physics, 155(18). [Link]

-

Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. (2025). ResearchGate. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Millersville University. [Link]

-

Brown, D. (n.d.). Infrared spectrum of cyclopropane. Doc Brown's Chemistry. [Link]

-

Oxazole. (n.d.). NIST WebBook. [Link]

-

Chemazon. (2023). Factors affecting vibrational (IR) stretching frequency. YouTube. [Link]

-

Cao, S., et al. (2023). Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. University Chemistry. [Link]

-

Soderberg, T. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. (2025). ResearchGate. [Link]

-

Roy, T. K., et al. (2021). Calculated IR spectra of most stable oxazole-D2O and oxazole-(D2O)2 structures. ResearchGate. [Link]

-

McMurry, J. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. NC State University Libraries. [Link]

-

Cataliotti, R., & Paliani, G. (1976). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry, 54(15). [Link]

-

Bernath, P. F., & Sibert, E. (n.d.). CYCLOHEXANE VIBRATIONS: HIGH RESOLUTION SPECTRA AND ANHARMONIC LOCAL MODE CALCULATIONS. IDEALS. [Link]

-

McMurry, J. (n.d.). 4.4 Conformations of Cycloalkanes. NC State University Libraries. [Link]

-

Miller, F. A., & Inskeep, R. G. (1950). The vibration spectrum and molecular configuration of cyclohexane. The Journal of Chemical Physics, 18(11). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. davuniversity.org [davuniversity.org]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. youtube.com [youtube.com]

- 6. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 8. journalspub.com [journalspub.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The C=O Stretch [sites.science.oregonstate.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. ideals.illinois.edu [ideals.illinois.edu]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. pubs.acs.org [pubs.acs.org]

HPLC Method Development for Separating Oxazole Regioisomers

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Separating oxazole regioisomers (e.g., 2,4- vs. 2,5-disubstituted oxazoles) is a classic chromatographic challenge.[1] These positional isomers often share identical molecular weights and nearly indistinguishable hydrophobicities (

This guide moves beyond trial-and-error, providing a mechanistic approach to method development. We compare the industry-standard C18 stationary phase against Phenyl-Hexyl and Pentafluorophenyl (PFP) alternatives. The data and protocols presented here demonstrate that exploiting

The Challenge: Why C18 Often Fails

In Reversed-Phase Liquid Chromatography (RPLC), C18 columns separate primarily based on hydrophobic effect. For oxazole regioisomers, the hydrophobic surface area is virtually identical.

-

The Problem: A 2,4-diphenyloxazole and a 2,5-diphenyloxazole will co-elute on C18 because their interaction with the octadecyl chain is non-specific.

-

The Solution: Selectivity (

) must be driven by secondary interactions:-

-

-

Dipole-Dipole Interactions: Exploiting the different electron density distributions of the isomers.

-

Shape Selectivity: Leveraging the steric "footprint" of the isomer.

-

-

Comparative Analysis of Stationary Phases

The following comparison evaluates the three most relevant chemistries for oxazole separation.

Option A: C18 (Octadecylsilane)

-

Mechanism: Hydrophobic interaction (Dispersive forces).

-

Verdict: Baseline/Control. often results in critical pairs co-eluting (

). -

Best For: Initial screening to assess general retention, but rarely sufficient for positional isomer resolution.

Option B: Phenyl-Hexyl (The Recommended Standard)

-

Mechanism: Mixed-mode.[2][3][4][5] It offers hydrophobic retention via the hexyl spacer plus strong

- -

Why it works: The electron density in the oxazole ring differs depending on substitution (2,4 vs 2,5). The Phenyl-Hexyl phase can discriminate these electronic differences.

-

Critical Condition: Methanol must be used as the organic modifier. Acetonitrile contains

-electrons (triple bond) that interfere with the stationary phase's

Option C: Pentafluorophenyl (PFP)

-

Mechanism: Strong dipole-dipole,

- -

Verdict: High Specificity. Excellent if the oxazole regioisomers have halogenated substituents or significant dipole differences.

Performance Comparison Data

Table 1: Representative chromatographic parameters for the separation of 2,4- and 2,5-disubstituted oxazole isomers.

| Parameter | C18 (Standard) | Phenyl-Hexyl (Optimized) | PFP (Alternative) |

| Mobile Phase | Water/ACN (50:50) | Water/MeOH (55:45) | Water/MeOH (55:45) |

| Retention Factor ( | 3.2 (Co-elution) | 4.5 | 3.8 |

| Selectivity ( | 1.02 | 1.18 | 1.12 |

| Resolution ( | 0.8 (Failed) | 2.8 (Baseline) | 2.1 (Baseline) |

| Dominant Mechanism | Hydrophobicity | Dipole-Dipole |

Note: Data represents typical performance trends for aromatic regioisomers. Phenyl-Hexyl consistently provides the highest

values due to the accessible-system.

Mechanistic Visualization: Decision Tree

The following diagram outlines the logical decision process for column selection based on analyte structure.

Figure 1: Decision matrix for stationary phase selection. Phenyl-Hexyl is the priority choice for aromatic oxazoles.

Detailed Experimental Protocol

This protocol is designed to be self-validating. If the system suitability test (SST) fails, the protocol guides you to the next optimization step.

Phase 1: Mobile Phase Selection

Objective: Maximize

-

Solvent A: 10 mM Ammonium Formate (pH 3.0).

-

Why: Oxazoles are weak bases (

). Low pH ensures they are neutral (or fully protonated if pH < 1, but pH 3 keeps them largely neutral and suppresses silanol activity).

-

-

Solvent B: Methanol (MeOH) .

-

Critical: Do NOT use Acetonitrile (ACN) initially. ACN suppresses the

-

-

Phase 2: Gradient Screening (Phenyl-Hexyl Column)

Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or similar). Flow Rate: 1.0 mL/min. Temp: 30°C.

-

Run Linear Gradient: 5% B to 95% B over 20 minutes.

-

Analyze Elution:

-

If isomers elute early (< 5 min): Reduce slope (start at 0% B, end at 60% B).

-